6-Methoxypyrazolo[1,5-a]pyridine
Description
6-Methoxypyrazolo[1,5-a]pyridine is a fused heterocyclic compound featuring a pyrazole ring fused to a pyridine core, with a methoxy group at the 6-position. This scaffold is highly regarded in medicinal chemistry due to its metabolic stability, structural versatility, and role as an isostere for indole, purine, and azaindole cores . Its synthesis typically involves 1,3-dipolar cycloaddition reactions of pyridinium-N-imines with electron-deficient alkynes or alkenes, followed by oxidation .
For example, derivatives of pyrazolo[1,5-a]pyridine are integral to drugs like ibudilast (used for asthma and neurodegenerative disorders) and are explored in kinase inhibitors (e.g., IGF-1R, JAK, and ERK), antitubercular agents, and PDE4B inhibitors . The methoxy substituent at specific positions (e.g., 5- or 7-position) has been shown to enhance biological activity, particularly in overcoming drug resistance in pathogens like Mycobacterium tuberculosis .
Properties
IUPAC Name |
6-methoxypyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-3-2-7-4-5-9-10(7)6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDSXWDVBKRYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=CC=N2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxypyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-methoxypyridine with hydrazine derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazolo[1,5-a]pyridine ring system .
Industrial Production Methods
Industrial production of 6-Methoxypyrazolo[1,5-a]pyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methoxypyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazolo[1,5-a]pyridine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields 6-hydroxypyrazolo[1,5-a]pyridine, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
Pharmacological Applications
6-Methoxypyrazolo[1,5-a]pyridine exhibits a variety of biological activities, making it a candidate for several therapeutic applications:
- Anticancer Activity : Compounds with the pyrazolo[1,5-a]pyridine scaffold have shown promising results in inhibiting cancer cell proliferation. Research indicates that derivatives can target specific kinases involved in cancer progression, leading to potential treatments for various malignancies .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes such as cyclin-dependent kinases (CDK) and glycogen synthase kinase 3 (GSK-3), which are crucial in cell cycle regulation and metabolic processes. Inhibitors of these enzymes are valuable in developing therapies for diseases like cancer and neurodegenerative disorders .
- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Synthesis and Derivatization
The synthesis of 6-methoxypyrazolo[1,5-a]pyridine typically involves multi-step organic reactions. Common methods include:
- Nucleophilic Substitution : The introduction of the methoxy group can be achieved through nucleophilic substitution reactions, where suitable precursors undergo transformations to yield the desired compound.
- Functionalization : Researchers have developed various synthetic pathways to modify the pyrazolo[1,5-a]pyridine core, enhancing its biological activity and selectivity. This includes the introduction of different substituents at various positions on the ring system to optimize pharmacological properties .
Case Study 1: Anticancer Activity
A study investigated the effects of 6-methoxypyrazolo[1,5-a]pyridine derivatives on breast cancer cell lines. The results indicated that certain modifications increased potency against cancer cells by inhibiting CDK activity. This highlights the potential for developing targeted therapies based on structural variations of the compound .
Case Study 2: Enzyme Inhibition
Research focused on optimizing 6-methoxypyrazolo[1,5-a]pyridine derivatives for selective inhibition of GSK-3β. The study demonstrated that specific substitutions could enhance selectivity for this enzyme over related kinases, providing insights into designing more effective inhibitors with fewer side effects for conditions like Alzheimer's disease .
Comparative Analysis of Related Compounds
To better understand the unique properties of 6-methoxypyrazolo[1,5-a]pyridine, a comparative analysis with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-3-methylpyrazolo[1,5-a]pyridine | Methyl group at position 3 | Anticancer activity |
| 4-Methylpyrazolo[1,5-a]pyridine | Methyl group at position 4 | Anti-inflammatory properties |
| 3-Amino-6-methoxypyrazolo[1,5-a]pyridine | Amino group at position 3 | Antimicrobial activity |
This table illustrates how variations in substituents can influence biological activities and therapeutic potentials.
Mechanism of Action
The mechanism of action of 6-Methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Substituent Effects: Methoxy vs. Methyl and Halogen Groups
The position and nature of substituents significantly influence the pharmacological profile of pyrazolo[1,5-a]pyridine derivatives. Key findings include:
- 5-Methoxy vs. 5-Methyl : In antitubercular studies, 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine derivatives demonstrated superior potency against drug-resistant Mtb strains compared to 5-methyl analogs. For instance, the 5-methoxy group improved cellular uptake and target binding, reducing MIC50 values by 30–50% .
- 7-Methoxy in PDE4B Inhibitors: Compound 18 (−)-6-[7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-yl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone exhibited dual PDE3/4 inhibition (PDE4B IC50 = 0.47 μM), with enhanced bronchodilatory and anti-inflammatory activities over non-methoxy counterparts .
- Halogen Substitution : Bromine at the 7-position (e.g., methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate) is utilized in synthetic intermediates for further functionalization, though it may reduce solubility compared to methoxy derivatives .
Scaffold Comparison: Pyrazolo[1,5-a]pyridine vs. Imidazo[1,5-a]pyridine
Structural analogs with related fused heterocycles exhibit distinct properties:
- Metabolic Stability : Pyrazolo[1,5-a]pyridine derivatives generally show higher metabolic stability than imidazo[1,5-a]pyridines due to reduced susceptibility to oxidative degradation .
- Kinase Inhibition : Replacing imidazo[1,2-a]pyridine with pyrazolo[1,5-a]pyridine in IGF-1R inhibitors improved cellular potency by 2–3 fold, attributed to better hydrophobic interactions with the kinase ATP-binding pocket .
- Fluorescent Probes : Imidazo[1,5-a]pyridines are favored in optoelectronics and membrane probes due to solvatochromic behavior, a feature less explored in pyrazolo analogs .
Table 2: Scaffold Comparison
Functional Group Modifications in Antitubercular and Kinase Inhibitors
- Antitubercular Agents : 2-Methyl-5-methoxy-pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivatives showed 10–100x higher efficacy against drug-resistant Mtb than 5-methyl analogs, emphasizing the methoxy group’s role in enhancing membrane permeability .
- Kinase Inhibitors : The trifluoromethyl-methoxy combination in 5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives improved selectivity for p38 kinase inhibition (IC50 < 10 nM) by optimizing hydrophobic and electrostatic interactions .
Table 3: Activity of Selected Derivatives
Biological Activity
6-Methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
6-Methoxypyrazolo[1,5-a]pyridine features a pyrazolo ring fused with a pyridine ring, with a methoxy group at the 6-position. This unique structure contributes to its biological activities, particularly in targeting various enzymes and receptors involved in disease processes.
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyridine class exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the activity of protein kinases, which are crucial in cell signaling pathways related to cancer progression.
Case Study: Anticancer Screening
A recent study screened a library of pyrazolo[1,5-a]pyrimidine derivatives for anticancer activity using the MDA-MB-231 breast cancer cell line. The results showed varying degrees of growth inhibition among different compounds. Notably, none of the tested compounds displayed effective growth inhibition compared to established anticancer agents like YM155 and menadione. This highlights the need for further optimization of these derivatives to enhance their efficacy against cancer cells .
| Compound | Concentration (μM) | % Inhibition |
|---|---|---|
| Compound A | 10 | 15% |
| Compound B | 20 | 30% |
| YM155 | 10 | 70% |
Antimicrobial and Antiviral Activity
The presence of the pyrazolo and pyridine rings in 6-methoxypyrazolo[1,5-a]pyridine is associated with antimicrobial and antiviral activities. Research has shown that compounds containing this structure can exhibit potent activity against various bacterial strains and viruses.
Antiviral Efficacy
In the context of the COVID-19 pandemic, compounds with similar structures have been prioritized for their potential antiviral properties against SARS-CoV-2. The methoxy group enhances interaction with viral proteins, potentially leading to improved antiviral efficacy .
Enzyme Inhibition Studies
6-Methoxypyrazolo[1,5-a]pyridine has been identified as an inhibitor of several key enzymes involved in disease mechanisms:
- Protein Kinase Inhibition : It has been reported to selectively inhibit AXL and c-MET kinases, which play significant roles in cancer cell proliferation and survival .
- PDK1 Inhibition : This compound also acts as a PDK1 inhibitor, demonstrating anticancer and antiproliferative activity across various cancer models .
Summary of Biological Activities
The biological activities of 6-methoxypyrazolo[1,5-a]pyridine can be summarized as follows:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
